molecular formula C24H30N2O3 B12014064 4-(2-Nonanoylcarbohydrazonoyl)phenyl 3-methylbenzoate CAS No. 769154-01-0

4-(2-Nonanoylcarbohydrazonoyl)phenyl 3-methylbenzoate

Cat. No.: B12014064
CAS No.: 769154-01-0
M. Wt: 394.5 g/mol
InChI Key: CFZLHIAEOLNXOH-XIEYBQDHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nonanoylcarbohydrazonoyl)phenyl 3-methylbenzoate typically involves the reaction of nonanoic acid hydrazide with 4-(3-methylbenzoyloxy)benzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2-Nonanoylcarbohydrazonoyl)phenyl 3-methylbenzoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives .

Scientific Research Applications

4-(2-Nonanoylcarbohydrazonoyl)phenyl 3-methylbenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Nonanoylcarbohydrazonoyl)phenyl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Nonanoylcarbohydrazonoyl)phenyl 3-methylbenzoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its unique structure allows it to interact with specific molecular targets and pathways, making it valuable for research and potential therapeutic applications .

Properties

CAS No.

769154-01-0

Molecular Formula

C24H30N2O3

Molecular Weight

394.5 g/mol

IUPAC Name

[4-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C24H30N2O3/c1-3-4-5-6-7-8-12-23(27)26-25-18-20-13-15-22(16-14-20)29-24(28)21-11-9-10-19(2)17-21/h9-11,13-18H,3-8,12H2,1-2H3,(H,26,27)/b25-18+

InChI Key

CFZLHIAEOLNXOH-XIEYBQDHSA-N

Isomeric SMILES

CCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)C

Canonical SMILES

CCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)C

Origin of Product

United States

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